N,N',N''-Tri-Boc-guanidine
Overview
Description
N,N’,N’'-Tri-Boc-guanidine is a research chemical with the empirical formula C16H29N3O6 . It has a molecular weight of 359.42 and is often used in proteomics research .
Molecular Structure Analysis
The molecular structure of N,N’,N’'-Tri-Boc-guanidine is represented by the SMILES stringCC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
. Physical and Chemical Properties Analysis
N,N’,N’'-Tri-Boc-guanidine is a powder with a melting point of 190-196 °C . Its exact mass is 359.20563565 and it has a topological polar surface area of 115 .Scientific Research Applications
Synthesis of Various N-alkyl Guanidines and Amidinoureas
N,N',N''-Tri-Boc-guanidine (TBG) has been identified as an excellent starting material for synthesizing various N-alkyl guanidines and N-alkyl-N'-substituted amidinoureas. By manipulating reaction conditions, TBG can facilitate the creation of these compounds, which hold significant importance in medicinal chemistry (Prabhakaran & Sanjayan, 2007).
Guanidinylation Reagents
TBG is used in guanidinylation reactions, where it allows for the facile conversion of alcohols to substituted guanidines. This process is instrumental in synthesizing a range of arginine analogues, indicating TBG's utility in diverse chemical syntheses (Feichtinger et al., 1998).
Protecting Group for Guanidine Functionality
TBG, among other guanidine derivatives, is used as a protecting group. It offers an advantage due to its easy cleavage under mild basic conditions and compatibility with other protecting groups used in peptide synthesis (Bartoli et al., 2003).
Conversion of Amines to Protected Guanidines
TBG is also crucial in the conversion of amines to protected guanidines. This process is accelerated by specific reagents, indicating TBG's efficiency in synthesizing stable guanidine derivatives (Gers et al., 2003).
Catalyst in Guanylation Reaction
In the guanylation reaction of amines, TBG plays a role as a catalyst, facilitating the process under mild conditions and offering insights into the mechanistic features of this reaction (Antiñolo et al., 2016).
Facile Synthesis of Functionalised Building Blocks
TBG is integral in the preparation of guanidines tethered to various functional groups, including alkynes and alkenes. This demonstrates its versatility in synthesizing a range of chemical structures (Hickey et al., 2015).
N-Boc Protection of Amino Groups
TBG is used for the chemoselective N-Boc protection of amino groups in various compounds, demonstrating its specificity and efficiency in protecting functional groups (Jahani et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
N,N’,N’'-Tri-Boc-guanidine is a valuable tri-alkylated guanidine derivative extensively employed in organic synthesis Guanidines are known to play key roles in various biological functions .
Mode of Action
The mode of action of N,N’,N’'-Tri-Boc-guanidine involves its use as a guanidinylation reagent . These reagents allow for the facile conversion of alcohols to substituted guanidines .
Biochemical Pathways
Guanidines are known to serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Pharmacokinetics
It’s worth noting that this compound readily dissolves in organic solvents at room temperature, which may influence its bioavailability .
Result of Action
The compound’s role in the conversion of alcohols to substituted guanidines suggests it may influence the structure and function of molecules in the cell .
Action Environment
The compound’s solubility in organic solvents suggests that the solvent environment may play a role in its action .
Properties
IUPAC Name |
tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-14(2,3)23-11(20)17-10(18-12(21)24-15(4,5)6)19-13(22)25-16(7,8)9/h1-9H3,(H2,17,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGNHTJSFCBWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441916 | |
Record name | N,N',N''-Tri-Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216584-22-4 | |
Record name | N,N',N''-Tri-Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 216584-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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